molecular formula C24H17NO5 B2833738 N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 630050-46-3

N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2833738
CAS No.: 630050-46-3
M. Wt: 399.402
InChI Key: XUIHKPTXLFBSGZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a benzodioxine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The initial step often involves the synthesis of the benzofuran core. This can be achieved through the cyclization of 2-hydroxybenzophenone derivatives under acidic conditions.

    Introduction of the Benzodioxine Ring: The benzodioxine ring can be introduced via a cyclization reaction involving appropriate dihydroxy precursors and aldehydes under acidic or basic conditions.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate amine in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of benzofuran and benzodioxine exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and benzodioxine moieties can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
  • Benzofuran-2-carboxamide derivatives

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of its benzofuran and benzodioxine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-22(15-8-2-1-3-9-15)23-21(16-10-4-5-11-17(16)30-23)25-24(27)20-14-28-18-12-6-7-13-19(18)29-20/h1-13,20H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIHKPTXLFBSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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